
Methyl 2-bromo-5-formylthiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-bromo-5-formylthiazole-4-carboxylate is a chemical compound belonging to the thiazole family, which are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. This compound is of interest due to its potential as an intermediate in the synthesis of various chemical products, including pharmaceuticals and materials with photoelectric properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-5-formylthiazole-4-carboxylate can be achieved through various methods. One approach involves a one-pot procedure that generates 2-substituted-4-methylthiazole-5-carboxylates from commercially available starting materials, such as ethyl acetoacetate and thiourea, using N-bromosuccinimide (NBS). Another method for synthesizing 2-aminothiazole-5-carboxylates also utilizes NBS, reacting with ethyl β-ethoxyacrylate to form a novel intermediate that is cyclized with thioureas. Additionally, the synthesis of methyl 2-bromothiazole-5-carboxylate has been achieved through a one-pot reaction involving methyl β-methoxyacrylate, NBS, water, and thiourea, followed by diazotization and bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-bromo-5-formylthiazole-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Thiourea: Utilized in the synthesis of thiazole derivatives.
Diazotization and Bromination: Employed in the synthesis of methyl 2-bromothiazole-5-carboxylate.
Major Products Formed
Brominated Compounds: Formed through substitution reactions.
Oxidized or Reduced Derivatives: Resulting from oxidation or reduction of the formyl group.
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-5-formylthiazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various chemical products.
Medicine: Investigated for its potential use in pharmaceutical synthesis.
Industry: Employed in the production of materials with photoelectric properties.
Wirkmechanismus
The mechanism by which methyl 2-bromo-5-formylthiazole-4-carboxylate exerts its effects involves interactions with molecular targets and pathways. The bromine atom and formyl group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C6H4BrNO3S |
|---|---|
Molekulargewicht |
250.07 g/mol |
IUPAC-Name |
methyl 2-bromo-5-formyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C6H4BrNO3S/c1-11-5(10)4-3(2-9)12-6(7)8-4/h2H,1H3 |
InChI-Schlüssel |
LMISUPDHCSFDIU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(SC(=N1)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(tert-Butoxycarbonyl)-3'H-spiro[azetidine-3,1'-isobenzofuran]-5'-carboxylic acid](/img/structure/B12959209.png)
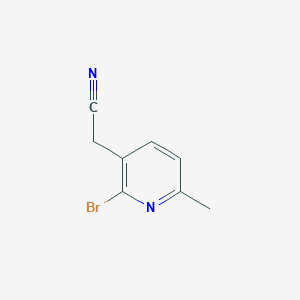

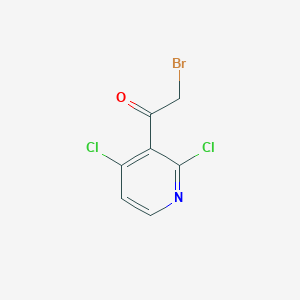
![2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B12959225.png)

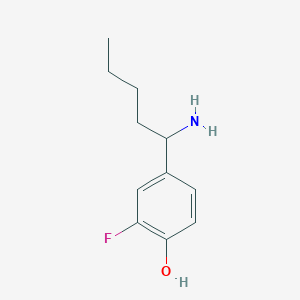

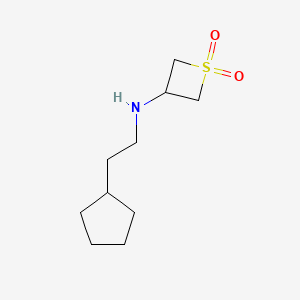
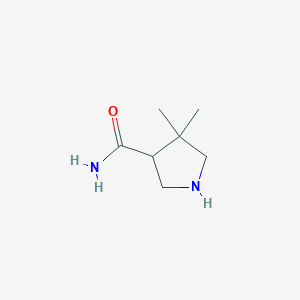
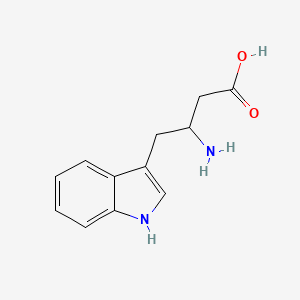
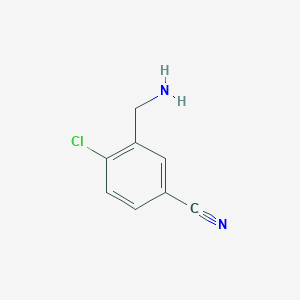
![6-Phenyl-5-thia-4-azaspiro[2.5]octane 5,5-dioxide](/img/structure/B12959296.png)
